molecular formula C12H13ClN2O3 B5974681 ethyl 2-[(4-chlorophenyl)hydrazono]-3-oxobutanoate

ethyl 2-[(4-chlorophenyl)hydrazono]-3-oxobutanoate

Cat. No. B5974681
M. Wt: 268.69 g/mol
InChI Key: JUPDBKOTJUTYAQ-QDMIXUNLSA-N
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Description

Ethyl 2-[(4-chlorophenyl)hydrazono]-3-oxobutanoate, commonly known as CPHOB, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential applications as a drug candidate. CPHOB is a hydrazone derivative that has been synthesized through various methods, and its mechanism of action and biochemical effects have been studied in detail.

Scientific Research Applications

Synthesis and Molecular Structure

  • Isomer Formation in Synthesis

    Ethyl 2-[(4-chlorophenyl)hydrazono]-3-oxobutanoate has been studied for its ability to form different isomers. For instance, in a study by Kawamura et al. (2020), various 2-arylhydrazono-4-chloro-3-oxobutanoates were synthesized, showing that they exist as two isomers between the (E)- and (Z)-hydrazone forms in DMSO-d6 solution. The equilibrium constants for these forms were found to correlate with the substituent constants in the aryl group, indicating a delicate balance influenced by the substituent's nature and temperature (Kawamura et al., 2020).

  • Crystal and Molecular Structure Analysis

    The molecular and crystal structures of various derivatives have been extensively studied. For example, a study by Fun et al. (2009) detailed the molecular structure of the title oxobutanoate derivative, highlighting its nearly planar structure and the presence of intramolecular hydrogen bonds (Fun et al., 2009).

Pharmacological Applications

  • Antimicrobial and Antioxidant Properties: Some studies have explored the antimicrobial and antioxidant properties of derivatives of ethyl 2-[(4-chlorophenyl)hydrazono]-3-oxobutanoate. For instance, a study by Kumar et al. (2016) synthesized ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate and evaluated its in vitro antimicrobial and antioxidant susceptibilities, demonstrating potential pharmacological applications (Kumar et al., 2016).

Applications in Organic Chemistry

  • Nucleophilic Addition and Substitution: Research has also been conducted on the reactivity of similar compounds in organic synthesis. For example, Silversmith (1998) explored the predominance of nucleophilic addition over nucleophilic substitution in reactions involving ethyl 2-acetyl-3-oxobutanoate, a compound structurally related to ethyl 2-[(4-chlorophenyl)hydrazono]-3-oxobutanoate (Silversmith, 1998).

Biocatalysis

  • Enzyme-Catalyzed Asymmetric Reduction: The compound has been used in studies involving biocatalysis. Shimizu et al. (1990) investigated the enzyme-catalyzed asymmetric reduction of ethyl 4-chloro-3-oxobutanoate in an organic solvent-water diphasic system, demonstrating its utility in producing specific enantiomers (Shimizu et al., 1990).

properties

IUPAC Name

ethyl (E)-2-[(4-chlorophenyl)diazenyl]-3-hydroxybut-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O3/c1-3-18-12(17)11(8(2)16)15-14-10-6-4-9(13)5-7-10/h4-7,16H,3H2,1-2H3/b11-8+,15-14?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUPDBKOTJUTYAQ-QDMIXUNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(C)O)N=NC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C(/C)\O)/N=NC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl (E)-2-[(4-chlorophenyl)diazenyl]-3-hydroxybut-2-enoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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